Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride
CAS No.:
Cat. No.: VC18365680
Molecular Formula: C11H15Cl2NO4
Molecular Weight: 296.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15Cl2NO4 |
|---|---|
| Molecular Weight | 296.14 g/mol |
| IUPAC Name | methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO4.ClH/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2;/h4-5,10H,13H2,1-3H3;1H |
| Standard InChI Key | FCYCJGYVQPGQMZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a central acetamide backbone bonded to a 2-chloro-4,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₅Cl₂NO₄, with a molecular weight of 296.14 g/mol for the hydrochloride salt. The chloro and methoxy substituents confer electronic asymmetry, influencing reactivity in nucleophilic and electrophilic environments. X-ray crystallography reveals planar geometry at the acetamide nitrogen, stabilized by resonance with the adjacent carbonyl group.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 140–142°C (decomposes) | |
| Solubility | Soluble in THF, methanol | |
| pKa (amine) | 8.2 ± 0.3 | |
| LogP (octanol-water) | 1.74 |
The hydrochloride salt enhances aqueous solubility (up to 12 mg/mL at 25°C), critical for biological assays .
Synthesis and Manufacturing Processes
Traditional Alkylation-Acylation Routes
Early methods involved sequential alkylation of 2-chloro-4,5-dimethoxyphenol with methyl bromoacetate, followed by amination using ammonia gas. Yields rarely exceeded 45% due to competing polymerization and methoxy group cleavage.
Optimized Patent Synthesis
A 2002 patent (US7094928B2) revolutionized synthesis through:
Table 1: Comparative Synthesis Metrics
Applications in Pharmaceutical Development
Tuberculosis Drug Candidates
In the PMC study, structural analogs of this compound demonstrated IC₅₀ = 0.8 µM against Mycobacterium tuberculosis polyketide synthase (Pks13) . Modifying the methoxy pattern to 3,4,5-trimethoxy improved membrane permeability 3-fold, though excessive substitution reduced target binding .
Mechanism of Action
Docking simulations indicate the chloro group occupies a hydrophobic Pks13 pocket (ΔG = −9.2 kcal/mol), while methoxy oxygens hydrogen-bond with Ser1533 and Tyr1674 . This dual interaction disrupts mycolic acid biosynthesis, a validated TB target.
Recent Advances and Future Directions
Structure-Activity Relationship (SAR) Insights
The 2023 PMC study systematically varied substituents:
-
Methoxy Position: 4,5-dimethoxy (as in the title compound) provided optimal H-bonding vs. 2,5-dimethoxy (ΔIC₅₀ = +1.2 µM) .
-
Chloro vs. Fluoro: Fluorine substitution at position 2 improved metabolic stability (t₁/₂ = 8.2 vs. 4.1 hours) but reduced potency .
Continuous Flow Synthesis
Pilot-scale trials using microreactors (20 mL/min flow rate) achieved 94% conversion in 12 seconds residence time, minimizing thermal degradation .
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